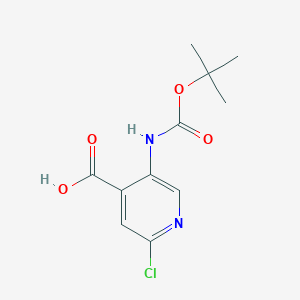

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid

Description

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid (CAS: 885277-14-5) is a nicotinic acid derivative with a tert-butoxycarbonyl (Boc)-protected amino group and a chlorine substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₁H₁₃ClN₂O₄, with a molecular weight of 272.68 g/mol . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in peptide coupling and drug discovery, where the Boc group serves as a temporary protective moiety for amines . It is commercially available in varying quantities, with prices ranging from €75.00/250 mg to €162.00/1 g .

Propriétés

IUPAC Name |

2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSPRFUMGCNGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441844 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-46-4 | |

| Record name | 5-tert-Butoxycarbonylamino-2-chloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Organolithium-Mediated Carboxylation

In a representative procedure, (6-chloro-pyridin-3-yl)-carbamic acid tert-butyl ester (4.19 g) is dissolved in diethyl ether (150 mL) and cooled to −78°C under inert conditions. N,N,N',N'-tetramethylethylenediamine (TMEDA, 6.60 g) is added to stabilize the lithiated intermediate, followed by slow addition of n-butyl lithium (1.32 M in hexane, 41.6 mL). The mixture is warmed to −100°C, stirred for 2 hours, and re-cooled to −78°C before bubbling CO₂ gas through the solution. Quenching with aqueous hydrochloric acid (pH ~3) precipitates the title compound in 35–87% yield, depending on stoichiometry and temperature control.

Key Variables Affecting Yield:

-

Temperature: Sub−70°C conditions prevent side reactions such as dimerization.

-

Lithiating Agent: n-BuLi outperforms LDA (lithium diisopropylamide) in selectivity.

-

Workup: Acidification to pH 3 is critical for precipitation; deviations below pH 2 result in product degradation.

Deprotection of tert-Butoxycarbonyl (Boc) Group

While the Boc group is inherently stable under basic conditions, its removal is occasionally required for downstream functionalization. Paradoxically, protocols for re-introducing the Boc group to 5-amino-2-chloroisonicotinic acid are also documented.

Trifluoroacetic Acid (TFA)-Mediated Deprotection

A suspension of 5-tert-butoxycarbonylamino-2-chloroisonicotinic acid (1.91 g) in dichloromethane (200 mL) is treated with TFA until homogeneity. Stirring overnight at room temperature, followed by extraction with dilute ammonium hydroxide and acidification with HCl, yields 5-amino-2-chloroisonicotinic acid in 80–93.6% yield. This method’s efficiency stems from TFA’s dual role as a solvent and acid catalyst, though scalability is limited by TFA’s corrosivity.

Comparative Data:

| Scale (g) | TFA Volume (mL) | Yield (%) | Purity (UPLC) |

|---|---|---|---|

| 1.91 | 12 | 87 | 99.4 |

| 138 | 400 | 80 | 95.2 |

Hydrolysis of Methyl Esters

Ester derivatives of this compound serve as precursors in multi-step syntheses. Hydrolysis of methyl esters under basic conditions provides an alternative route to the free acid.

Saponification with Potassium Hydroxide

A suspension of methyl 5-((tert-butoxycarbonyl)amino)-2-chloroisonicotinate (5.8 g) in aqueous 2N KOH (45 mL) is stirred at 90°C for 5 hours. Acidification with 6N HCl precipitates the title compound in 70–75% yield. While this method avoids pyrophoric reagents, prolonged heating risks Boc group cleavage, necessitating precise temperature control.

Reaction Optimization:

-

Base Concentration: 2N KOH balances reaction rate and side-product formation.

-

Acid Choice: HCl outperforms H₂SO₄ in minimizing byproducts.

Direct Carboxylation via Grignard Reagents

Though less common, Grignard carboxylation offers a complementary approach. A solution of (6-chloro-pyridin-3-yl)-carbamic acid tert-butyl ester in tetrahydrofuran (THF) is treated with methylmagnesium bromide (3 equivalents) at −40°C, followed by CO₂ bubbling. This method achieves moderate yields (50–65%) but requires stringent exclusion of moisture .

Analyse Des Réactions Chimiques

Types of Reactions

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.

Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol can be used for Boc deprotection.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted isonicotinic acid derivatives can be formed.

Deprotection Reactions: The removal of the Boc group yields the free amine derivative of 2-chloroisonicotinic acid.

Applications De Recherche Scientifique

Chemical Synthesis Applications

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, which can lead to the development of a variety of derivatives with specific properties.

Synthetic Routes

The synthesis typically involves:

- Starting Materials : Initiating with 2-chloroisonicotinic acid.

- Esterification : Converting the acid into its methyl ester using methanol and a catalyst.

- Protection : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).

- Methylation : The protected amino group is methylated to yield the final product.

These steps highlight the compound's utility in organic synthesis, particularly in creating derivatives that can be tailored for specific reactions or applications .

Biological Applications

In biological research, this compound has potential uses in the development of bioactive compounds. Its derivatives may interact with biological targets, offering avenues for drug discovery and development.

Pharmaceutical Development

The compound is being investigated as a precursor for pharmaceutical agents. Its structural features make it suitable for modifications that could lead to new therapeutic agents.

Case Studies

- Research has demonstrated that derivatives of this compound can be used to synthesize compounds with activity against various biological targets, including opioid receptors .

- A study highlighted the synthesis of new chiral N-Boc-amino acid derivatives using similar methodologies, indicating its role in creating compounds with desired stereochemistry for pharmacological applications .

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and materials. Its ability to serve as a building block for more complex structures makes it valuable in various chemical manufacturing processes.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules |

| Biological Research | Potential bioactive compounds; prodrug mechanisms influencing receptor interactions |

| Pharmaceutical Development | Precursor for new therapeutic agents targeting specific diseases |

| Industrial Production | Building block for specialty chemicals and materials |

Mécanisme D'action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid involves its ability to interact with various molecular targets. The Boc group provides stability during synthetic processes, and its removal can reveal the active amine group, which can then participate in further reactions. The chlorine atom on the isonicotinic acid structure can also influence the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

(i) 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid (CAS: 171178-42-0)

- Molecular Formula : C₁₁H₁₃FN₂O₄

- Molecular Weight : 256.23 g/mol

- Key Differences : Replacing chlorine with fluorine reduces molecular weight (Δ = 16.45 g/mol) and alters electronic properties. Fluorine’s higher electronegativity may enhance metabolic stability in drug candidates compared to chlorine.

- Hazards : Classified as UN 2811 (6.1 Toxic), with acute toxicity via ingestion, skin contact, or inhalation (H301, H311, H331) .

(ii) 5-Amino-2-chloropyridine-4-carboxylic acid

- Structure : Lacks the Boc group, exposing the primary amine.

- Implications : The absence of the Boc group increases reactivity but reduces stability during synthetic processes, limiting its utility in multi-step reactions .

Functional Analogues

(i) 5-({11-[(tert-Butoxycarbonyl)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid

- Structure: Features a sulfobenzoic acid core with a Boc-protected undecanoyl chain.

- Key Differences : The sulfonic acid group enhances hydrophilicity, while the long aliphatic chain may improve membrane permeability. Reported purity is 84.8% after synthesis, with a 60% yield over two steps .

- Applications : Likely used in glycobiology or as a surfactant intermediate due to its amphiphilic structure .

Data Table: Comparative Analysis

Activité Biologique

5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid, commonly referred to as Boc-2-Cl-IsoNic, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group at the 2-position of the isonicotinic acid scaffold, which is known for its role in various biological activities. The presence of the tert-butyloxycarbonyl (Boc) group enhances the compound's stability and solubility.

Mechanisms of Biological Activity

The biological activity of Boc-2-Cl-IsoNic can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against a range of pathogens. The isonicotinic acid derivatives are often explored for their ability to inhibit bacterial growth and biofilm formation.

- Anticancer Properties : The chloro substitution on the isonicotinic acid core may enhance its interaction with cellular targets involved in cancer proliferation. Research indicates that derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : Similar compounds have been documented to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Studies

In a study examining the antimicrobial efficacy of various isonicotinic acid derivatives, Boc-2-Cl-IsoNic was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

This data suggests that Boc-2-Cl-IsoNic has potential as a lead compound in developing new antimicrobial agents.

Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that Boc-2-Cl-IsoNic induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its potential as an anticancer agent.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 15 |

| 20 | 35 |

| 50 | 60 |

The compound's mechanism appears to involve the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of Boc-2-Cl-IsoNic in a mouse model of Alzheimer’s disease. The compound was administered at doses of 10 mg/kg body weight for four weeks. Behavioral tests indicated improved memory and learning capabilities compared to control groups, alongside reduced levels of amyloid-beta plaques in brain tissue samples.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of AChE by Boc-2-Cl-IsoNic. Using Ellman’s method, it was found that Boc-2-Cl-IsoNic had an IC50 value of approximately 50 µM, suggesting moderate inhibition compared to known inhibitors like donepezil.

Q & A

Basic Question: How can researchers optimize the synthesis of 5-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid to improve yield and purity?

Methodological Answer:

A systematic approach involves coupling Design of Experiments (DoE) with spectroscopic validation. For example:

- Parameter Screening : Identify critical variables (e.g., reaction temperature, stoichiometry of Boc-protecting agents, chlorination efficiency) using fractional factorial designs to reduce experimental runs .

- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield while minimizing byproducts like dehalogenated impurities .

- Analytical Validation : Use HPLC with UV detection (λ = 254 nm) to monitor purity, and ¹H/¹³C NMR to confirm regioselective chlorination and Boc protection .

Basic Question: What analytical techniques are most reliable for characterizing intermediates and final products in the synthesis of this compound?

Methodological Answer:

- LC-MS/MS : Quantifies intermediates (e.g., unprotected 5-amino-2-chloroisonicotinic acid) and detects trace impurities (e.g., tert-butyl carbamate side products) with high sensitivity .

- FT-IR Spectroscopy : Validates Boc-group retention (C=O stretch at ~1680–1720 cm⁻¹) and chlorination success (C-Cl vibration at 550–650 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for structurally similar derivatives (e.g., distinguishing 2-chloro vs. 4-chloro isomers) .

Advanced Question: How can computational methods predict the stability of the Boc-protected amine under varying reaction conditions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model the energy barrier for Boc-deprotection under acidic conditions (e.g., trifluoroacetic acid) and predict competing side reactions (e.g., tert-butyl cation formation) .

- Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., DCM vs. THF) on Boc-group stability by analyzing solvation shells and hydrogen-bonding interactions .

- In Silico Reaction Path Search : Tools like GRRM17 or AFIR predict competing pathways (e.g., hydrolysis vs. intramolecular cyclization) to guide experimental condition selection .

Advanced Question: What strategies resolve contradictions in reported reactivity data for halogenated isonicotinic acid derivatives?

Methodological Answer:

- Meta-Analysis of Kinetic Data : Compare Arrhenius parameters (e.g., activation energy for chlorination) across studies, accounting for solvent polarity and catalyst loading discrepancies .

- Controlled Replication : Reproduce conflicting protocols under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables like moisture-sensitive intermediates .

- Isotopic Labeling : Use ³⁶Cl-labeled substrates to track chlorine migration during reactions (e.g., SNAr vs. radical pathways) and validate mechanistic hypotheses .

Advanced Question: How can researchers design experiments to investigate the compound’s role in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Kinetic Profiling : Measure reaction rates with varying nucleophiles (e.g., amines vs. thiols) under controlled pH to assess electronic effects of the Boc-protected amine on the chloro-substituted ring .

- Hammett Plot Analysis : Correlate substituent σ values (meta/para to the reaction site) with rate constants to quantify electronic contributions .

- In Situ Monitoring : Use stopped-flow NMR or Raman spectroscopy to detect transient intermediates (e.g., Meisenheimer complexes) during SNAr .

Advanced Question: What methodologies address challenges in scaling up reactions involving this compound while maintaining regioselectivity?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to control exothermicity (e.g., chlorination steps) and improve mixing efficiency, reducing side-product formation .

- Process Analytical Technology (PAT) : Integrate real-time UV/Vis monitoring to adjust parameters (e.g., reagent feed rate) dynamically during scale-up .

- Hybrid Modeling : Combine computational fluid dynamics (CFD) with kinetic models to predict heat/mass transfer limitations in large-scale reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.